molecular formula C9H15NO2 B2863601 N-Methyl-N-(oxan-3-yl)prop-2-enamide CAS No. 2025607-23-0

N-Methyl-N-(oxan-3-yl)prop-2-enamide

Cat. No.: B2863601
CAS No.: 2025607-23-0
M. Wt: 169.224
InChI Key: TYHLFLBJCWSQBF-UHFFFAOYSA-N
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Description

N-Methyl-N-(oxan-3-yl)prop-2-enamide is an α,β-unsaturated amide characterized by a prop-2-enamide backbone substituted with a methyl group and an oxan-3-yl (tetrahydropyran-3-yl) moiety. The oxan-3-yl group may confer enhanced solubility and metabolic stability compared to aromatic substituents, though this requires further empirical validation.

Properties

IUPAC Name

N-methyl-N-(oxan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-9(11)10(2)8-5-4-6-12-7-8/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHLFLBJCWSQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCOC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(oxan-3-yl)prop-2-enamide typically involves the reaction of N-methylprop-2-enamide with oxan-3-yl derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(oxan-3-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-Methyl-N-(oxan-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(oxan-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-Methyl-N-(oxan-3-yl)prop-2-enamide , their biological activities, and physicochemical properties based on the provided evidence:

Compound Name Substituents Biological Activity Key Findings Reference
This compound (Target Compound) Oxan-3-yl (tetrahydropyran-3-yl) Not explicitly reported (inferred from analogs) Structural similarity suggests potential enzyme inhibition or antimicrobial activity. N/A
MMV1579788
(E)-3-(3,3-dimethyl-2-oxo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]prop-2-enamide
3-Methylbenzofuran-methyl Fatty acid biosynthesis inhibitor in bacteria Active against Gram-positive pathogens; targets bacterial lipid metabolism.
BIIB129
N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide
Pyrazolo-pyrazinyl-cyclobutyl Bruton’s tyrosine kinase (BTK) inhibitor Brain-penetrant; potential for treating neurodegenerative diseases.
(2E)-3-[(7S)-7-amino-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-3-yl]-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]prop-2-enamide Pyridoazepinyl and 3-methylbenzofuran-methyl Not explicitly reported (structural similarity to MMV1579788) Likely targets bacterial or enzymatic pathways due to unsaturated amide core.
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide 4-Hydroxy-3-methoxyphenyl and 4-hydroxyphenethyl Antimicrobial activity Submicromolar activity against Staphylococcus aureus and MRSA; low cytotoxicity.
Chlorinated cinnamanilides
(e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide)
3,4-Dichlorophenyl and trifluoromethylphenyl Broad-spectrum antibacterial, antimycobacterial Superior to ampicillin and rifampicin; active against drug-resistant Mycobacterium strains.

Structural and Functional Insights

Backbone Similarities :
All compounds share the α,β-unsaturated amide (prop-2-enamide) core, which is critical for bioactivity. The conjugated double bond may facilitate interactions with enzyme active sites or bacterial membranes .

Substituent-Driven Activity :

  • Heterocyclic Substituents (e.g., oxan-3-yl, benzofuran): Enhance metabolic stability and solubility. MMV1579788’s benzofuran group likely contributes to its potency against bacterial fatty acid biosynthesis .
  • Aromatic/Chlorinated Substituents : Chlorinated cinnamanilides exhibit broad-spectrum antibacterial activity due to increased lipophilicity, enabling membrane penetration .
  • Complex Heterocycles (e.g., BIIB129’s pyrazolo-pyrazinyl group): Enable selective kinase inhibition, highlighting the role of substituents in target specificity .

Physicochemical Properties: Lipophilicity: Chlorinated derivatives (ClogP ~4.5) show higher antimicrobial efficacy but may incur cytotoxicity, whereas oxan-3-yl analogs (predicted ClogP ~2.5) could balance activity and safety .

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